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molecular formula C6H6ClNO B1585922 (2-Chloropyridin-3-yl)methanol CAS No. 42330-59-6

(2-Chloropyridin-3-yl)methanol

Cat. No. B1585922
M. Wt: 143.57 g/mol
InChI Key: HMPDWSBKPCOQDW-UHFFFAOYSA-N
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Patent
US05214152

Procedure details

In 100 ml of cold water was dissolved 8.98 g of sodium borohydride and with ice-cooling and stirring, 11.7 g (0.0665 mole) of 2-chloronicotinyl chloride was added in small portions. The mixture was further stirred at the same temperature for 30 minutes and, then, extracted with Et2O (100 ml×3). The extract was dried over MgSO4 and distilled to remove Et2O. The procedure gave 8.75 g of (2-chloro-3-pyridyl)methanol as a pale yellow oil. When left standing at room temperature, this product solidified thoroughly.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
8.98 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[N:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6]Cl.[OH2:12]>>[Cl:3][C:4]1[C:5]([CH2:6][OH:12])=[CH:8][CH:9]=[CH:10][N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
ClC1=C(CCl)C=CC=N1
Step Two
Name
Quantity
8.98 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with ice-cooling
STIRRING
Type
STIRRING
Details
The mixture was further stirred at the same temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (100 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove Et2O

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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